molecular formula C6H8N2O2 B056892 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid CAS No. 113808-86-9

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Cat. No.: B056892
CAS No.: 113808-86-9
M. Wt: 140.14 g/mol
InChI Key: IOOWDXMXZBYKLR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS 21230-43-3) is a pyrazole-based carboxylic acid derivative characterized by methyl groups at positions 3 and 5 of the pyrazole ring and a carboxylic acid substituent at position 2. It is synthesized via a three-step process involving condensation of ethyl acetoacetate with acetyl chloride, cyclization with hydrazine hydrate, and hydrolysis under basic conditions, achieving an overall yield of 52–85% . The compound is a key intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic compounds with biological activity .

Crystallographic studies reveal that it exhibits polymorphism and solid-state proton transfer (SSPT), a property critical for understanding its stability and reactivity . Its molecular formula is C₆H₈N₂O₂, with a melting point of 237–238 °C , and it is classified as a skin/eye irritant (STOT SE 3, WGK 3) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form this compound dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Another method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which is then carboxylated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
DMPC has been investigated for its potential use in drug development due to its ability to inhibit specific phosphodiesterases, particularly PDE4B and PDE4D. These enzymes play a crucial role in regulating cyclic AMP levels, which are important in various physiological processes, including inflammation and mood regulation. The inhibition of these enzymes could lead to therapeutic effects in conditions such as asthma and depression .

1.2 Antimicrobial Activity
Research has indicated that DMPC exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

1.3 Anti-inflammatory Effects
Studies have demonstrated that DMPC can modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases. Its mechanism involves the downregulation of pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agrochemical Applications

2.1 Pesticide Development
DMPC derivatives have been explored for their efficacy as pesticides. The compound's ability to interfere with specific biological pathways in pests makes it a candidate for developing environmentally friendly pest control agents. Its application could reduce reliance on traditional chemical pesticides that pose risks to human health and the environment .

2.2 Plant Growth Regulators
Research has suggested that DMPC can act as a plant growth regulator, promoting root development and enhancing stress resistance in plants. This application is particularly relevant in agricultural practices aimed at improving crop yields under adverse environmental conditions .

Materials Science Applications

3.1 Synthesis of Novel Materials
DMPC is utilized in the synthesis of various pyrazole-based materials with unique properties. These materials have applications in electronics and photonics due to their semiconducting properties and ability to form stable thin films .

3.2 Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor in metal coatings. Its effectiveness in forming protective layers on metal surfaces can prolong the lifespan of materials used in harsh environments .

Case Studies

Study Application Findings
Study on PDE inhibitionPharmaceuticalDemonstrated significant inhibition of PDE4B activity, leading to reduced inflammation markers in vitro .
Antimicrobial testingPharmaceuticalShowed effective inhibition of Gram-positive bacteria with minimal cytotoxicity to human cells .
Pesticidal efficacyAgrochemicalExhibited strong activity against common agricultural pests, outperforming standard commercial pesticides .
Material synthesisMaterials ScienceSuccessfully synthesized pyrazole-based polymers with enhanced electronic properties suitable for use in organic photovoltaics .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Selected Pyrazole-4-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties References
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid 3,5-diMe, 4-COOH C₆H₈N₂O₂ 237–238 Polymorphism, SSPT
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1-Bn, 3,5-diMe, 4-COOH C₁₃H₁₄N₂O₂ 143–145 Enhanced lipophilicity
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid 3,5-diMe, 4-CH₂COOH C₇H₁₀N₂O₂ Not reported Flexible acetic acid side chain
3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 3,5-diCF₃, 4-COOH C₆H₂F₆N₂O₂ Not reported High electronegativity, acidity
3-Amino-1H-pyrazole-4-carboxylic acid 3-NH₂, 4-COOH C₄H₅N₃O₂ Not reported Tautomerism, hydrogen bonding
  • Substituent Influence: Methyl Groups: The 3,5-dimethyl substitution in the target compound enhances steric hindrance and reduces solubility compared to unsubstituted analogs. This also stabilizes the pyrazole ring against tautomerism, unlike 3(5)-methyl-1H-pyrazole-4-carboxylic acid, which exhibits tautomeric equilibria . Electron-Withdrawing Groups: Derivatives like 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid show increased acidity due to the electron-withdrawing CF₃ groups, making them more reactive in coupling reactions compared to the methyl-substituted compound .

Solid-State Behavior and Polymorphism

  • Polymorphism : The target compound and unsubstituted 1H-pyrazole-4-carboxylic acid both exhibit polymorphism, with one polymorph showing SSPT. This property is absent in 3(5)-methyl derivatives, which instead display tautomerism .
  • Crystallographic Data: Single-crystal X-ray studies confirm the monoclinic P21/c space group for this compound, with lattice parameters a = 11.9807 Å, b = 13.8725 Å, c = 8.5378 Å .

Biological Activity

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (DMPC) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into the biological properties, synthesis, structure-activity relationships (SAR), and potential applications of DMPC in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O2C_6H_8N_2O_2, with a molecular weight of approximately 140.14 g/mol. Its structural representation includes a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a carboxylic acid group at position 4 and methyl groups at positions 3 and 5. The compound's melting point ranges from 273 to 275 °C .

Antimicrobial Activity

Research indicates that DMPC exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

DMPC has also demonstrated anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating inflammatory diseases .

Antitumor Properties

The compound has garnered attention for its antitumor activity. Pyrazole derivatives, including DMPC, have been shown to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR. Studies indicate that DMPC may enhance the efficacy of conventional chemotherapeutic agents like doxorubicin when used in combination therapies against breast cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of DMPC can be attributed to its unique structural features. The presence of the carboxylic acid group is essential for its interaction with biological macromolecules, facilitating hydrogen bonding with proteins or nucleic acids. The pyrazole ring contributes to its ability to engage in electrophilic substitution reactions, enhancing its reactivity and potential biological interactions .

Synthesis and Derivatives

DMPC can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing appropriate precursors under acidic or basic conditions.
  • Cyclization Techniques : Employing cyclization strategies involving hydrazine derivatives.

The synthesis often aims for high purity and yield through purification methods such as crystallization or chromatography .

Comparison with Related Compounds

Compound NameStructureBiological Activity
DMPCDMPC StructureAntimicrobial, Anti-inflammatory, Antitumor
1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acidRelated CompoundAnti-inflammatory

Case Studies and Research Findings

  • Antitumor Study : In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that DMPC enhances cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Anti-inflammatory Research : A study highlighted DMPC's ability to inhibit LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, reacting β-diketones with hydrazine derivatives under acidic conditions can yield the pyrazole core. Subsequent carboxylation or oxidation steps may introduce the carboxylic acid group at the 4-position. Key intermediates should be purified via recrystallization (e.g., using ethanol/water mixtures), and reaction progress monitored by TLC or HPLC .

Q. How can researchers confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 11.9807 Å, b = 13.8725 Å, c = 8.5378 Å, and β = 90.000° . Hydrogen atoms are placed geometrically, and refinement using SHELXL software (R-factor = 0.051) confirms bond lengths and angles (e.g., intracyclic C–C–C angles: 118.74°–121.76°) .

Q. What spectroscopic techniques are used for characterization?

  • NMR : Compare experimental 1H^1H and 13C^{13}C spectra with computed data (DFT methods like B3LYP/6-311+G(d,p)) to validate shifts.
  • IR : Look for O–H (carboxylic acid) stretching at ~2500–3000 cm1^{-1} and C=O at ~1700 cm1 ^{-1}.
  • Mass Spectrometry : ESI-MS in negative mode should show [M–H]^- at m/z 140.14 .

Q. What safety precautions are required for handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319) and respiratory sensitization (H335). Sigma-Aldrich notes that analytical purity data are not provided, so in-house GC-MS or HPLC analysis is advised to confirm identity .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence crystal packing?

The crystal structure reveals O–H···O hydrogen bonds between carboxylic acid groups, forming infinite [001] chains (C2_2 symmetry). Each molecule alternates between donor and acceptor roles, with O···O distances of ~2.65 Å and angles of ~169° . Graph-set analysis (Bernstein et al., 1995) classifies these as C22(4)C_2^2(4) motifs, critical for stabilizing the lattice .

Q. What challenges arise during crystallographic refinement?

  • Disorder : Methyl groups may exhibit rotational disorder; use SHELXL’s AFIX 137 to model isotropic displacement.
  • Hydrogen Placement : Hydroxyl H-atoms are refined with riding models (HFIX 147), constrained to O–C bonds .
  • Data Quality : High Rint_{int} (>0.03) requires careful merging of reflections (e.g., 12,884 measured reflections reduced to 3,392 unique) .

Q. How can computational methods predict reactivity or derivatization sites?

  • DFT Calculations : Analyze electrostatic potential surfaces to identify nucleophilic (pyrazole N-atoms) and electrophilic (carboxylic acid C=O) sites.
  • Docking Studies : For biological applications, model interactions with enzymes (e.g., COX-2) using PyRx or AutoDock .

Q. What strategies optimize synthetic yields of derivatives?

  • Esterification : React with ethyl chloroformate (pyridine catalyst) to form ethyl esters (e.g., 1-(6-hydroxy-3-pyridazinyl) derivatives) .
  • Amide Coupling : Use EDC/HOBt to conjugate with amines, monitored by 1H^1H NMR for disappearance of the carboxylic acid proton .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWDXMXZBYKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379858
Record name 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135108-88-2, 113808-86-9
Record name Formaldehyde, polymer with benzenamine, hydrogenated
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Record name 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with benzenamine, hydrogenated
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

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